molecular formula C9H18N2 B13826368 [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

Cat. No.: B13826368
M. Wt: 154.25 g/mol
InChI Key: ABPUBUORTRHHDZ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine: is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. Its structure consists of a bicyclo[2.2.1]heptane framework with two aminomethyl groups attached, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with aminomethylating agents. One common method includes the use of reductive amination, where a bicyclo[2.2.1]heptanone is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl groups, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

InChI

InChI=1S/C9H18N2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h7-8H,1-6,10-11H2

InChI Key

ABPUBUORTRHHDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2CN)CN

Origin of Product

United States

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